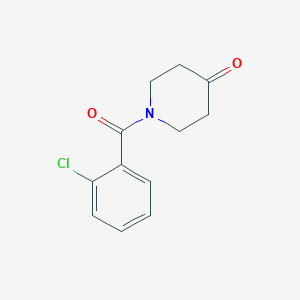
1-(2-Chlorobenzoyl)piperidin-4-one
説明
1-(2-Chlorobenzoyl)piperidin-4-one, also known as 4-(2-Chlorobenzoyl)piperidin-1-one , is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.71 g/mol . It belongs to the class of piperidin-4-one derivatives.
Synthesis Analysis
The synthesis of this compound involves the Mannich reaction (condensation) of ethyl methyl ketone , benzaldehyde , substituted aromatic aldehydes, and ammonium acetate. This reaction leads to the formation of 2,6-diaryl-3-methyl-4-piperidones .
科学的研究の応用
Nucleophilic Aromatic Substitution Reactions
Piperidine and its derivatives are often involved in nucleophilic aromatic substitution reactions. These reactions are fundamental in organic chemistry for the synthesis of various compounds, including pharmaceuticals and agrochemicals. For example, the reaction of piperidine with dinitrobenzenes has been studied to understand the mechanisms of such substitutions and their applications in synthesizing nitroaromatic compounds (Pietra & Vitali, 1972).
Spiropiperidines in Drug Discovery
Spiropiperidines have gained popularity in drug discovery as chemists explore new areas of three-dimensional chemical space. These compounds are synthesized for their potential therapeutic applications, demonstrating the versatility of piperidine derivatives in medicinal chemistry (Griggs, Tape, & Clarke, 2018).
Piperazine and Piperidine Derivatives in Therapeutic Uses
Piperazine and piperidine derivatives are crucial scaffolds in drug development, exhibiting a wide range of pharmacological activities. These compounds have been explored for their therapeutic potential in treating various conditions, including neurological disorders and infectious diseases. The versatility and medicinal importance of these scaffolds highlight the potential research applications of related compounds like "1-(2-Chlorobenzoyl)piperidin-4-one" (Rathi, Syed, Shin, & Patel, 2016).
Piperidine Alkaloids in Pinus and Related Genera
Piperidine alkaloids, derived from plants in the Pinus genus and related genera, exhibit a range of biological activities. The study of these alkaloids contributes to understanding the pharmacological potential of naturally occurring piperidine derivatives, suggesting avenues for research into synthetic analogs like "this compound" (Singh et al., 2021).
作用機序
Target of Action
It is known that piperidine derivatives, which include 1-(2-chlorobenzoyl)piperidin-4-one, are present in more than twenty classes of pharmaceuticals . These compounds play a significant role in drug design and have a wide range of pharmacological applications .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical reactions .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological effects .
生化学分析
Biochemical Properties
1-(2-Chlorobenzoyl)piperidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell growth, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. These interactions can lead to alterations in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At high doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and organ toxicity. These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can affect metabolic flux and alter the levels of metabolites within cells. Additionally, this compound can modulate the activity of co-factors, further impacting metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can affect gene expression and cellular signaling .
特性
IUPAC Name |
1-(2-chlorobenzoyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-11-4-2-1-3-10(11)12(16)14-7-5-9(15)6-8-14/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCVZXWTQZIDPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



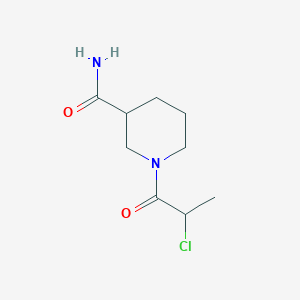
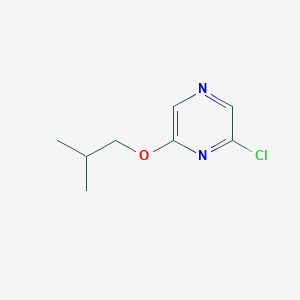

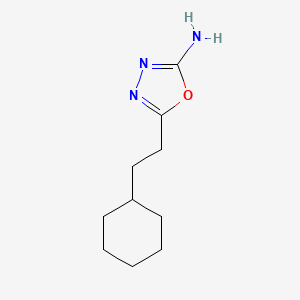

![3-[(Cyclopentyloxy)methyl]aniline](/img/structure/B3362868.png)
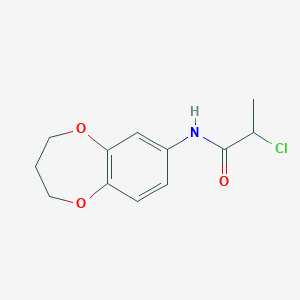
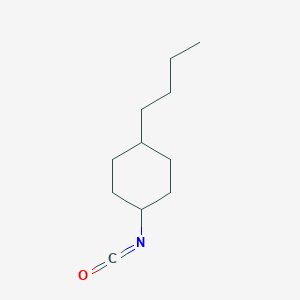




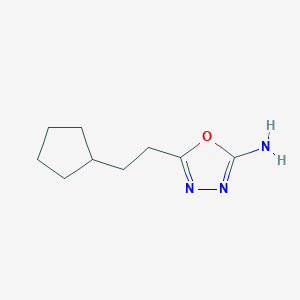
![[4-Fluoro-3-(2-methoxyphenoxymethyl)phenyl]methanamine](/img/structure/B3362914.png)